3-Methylcyclopentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

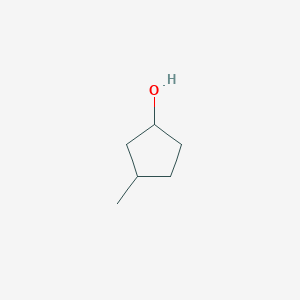

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEALHWXMCIRWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864853 | |

| Record name | 3-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18729-48-1 | |

| Record name | 3-Methylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18729-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclopentanol, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018729481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclopentanol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylcyclopentanol chemical properties and physical data

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclopentanol is a cyclic alcohol that exists as a mixture of cis and trans stereoisomers. This technical guide provides a comprehensive overview of its chemical properties and physical data, intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. The document details the physicochemical properties, experimental protocols for their determination, and key chemical characteristics of this compound.

Chemical and Physical Data

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that many reported values are for a mixture of cis and trans isomers.

General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 3-methylcyclopentan-1-ol | [2][3] |

| CAS Number | 18729-48-1 | [1][2][4] |

| Molecular Formula | C₆H₁₂O | [1][2][4] |

| Molecular Weight | 100.16 g/mol | [1][2][3][4] |

| Appearance | Clear, colorless liquid | [1] |

Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Boiling Point | 148-150 °C | 760 mmHg | [2][4][5][6] |

| Melting Point | -0.75 °C | (estimate) | [4][6] |

| Density | 0.91 g/mL | at 25 °C | [2][4][6] |

| Refractive Index | 1.446 | at 20 °C | [2][4][5][6] |

| Flash Point | 55 °C (131 °F) | closed cup | [4][5] |

| pKa | 15.32 ± 0.40 | (Predicted) | [1][4] |

| LogP | 1.2 | (Predicted) | [3] |

| Vapor Pressure | 1.77 mmHg | at 25°C | [4] |

Stereoisomerism

This compound has two stereocenters, at carbon 1 (C1) and carbon 3 (C3), giving rise to four possible stereoisomers which exist as two pairs of enantiomers: the cis- and trans-diastereomers.[7]

-

Cis-isomers: The hydroxyl (-OH) and methyl (-CH₃) groups are on the same side of the cyclopentane (B165970) ring. The two cis-enantiomers are (1R,3R)-3-methylcyclopentanol and (1S,3S)-3-methylcyclopentanol.[7]

-

Trans-isomers: The hydroxyl and methyl groups are on opposite sides of the ring. The two trans-enantiomers are (1R,3S)-3-methylcyclopentanol and (1S,3R)-3-methylcyclopentanol.[7][8]

The stereochemistry of this compound and its derivatives is crucial in drug development, as different stereoisomers can exhibit distinct biological activities.[7]

Experimental Protocols

Determination of Boiling Point (Capillary Tube Method)

This method is a common micro-scale technique for determining the boiling point of a liquid.

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or an oil bath.

-

As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube, indicating that the vapor pressure of the liquid is equal to the external pressure.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Density

The density of a liquid is typically determined by measuring its mass and volume.

Procedure:

-

A calibrated volumetric flask, such as a pycnometer, is accurately weighed while empty.

-

The pycnometer is filled with this compound up to the calibration mark.

-

The filled pycnometer is placed in a constant temperature bath (e.g., at 25°C) to ensure the liquid is at the desired temperature.

-

The filled pycnometer is weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic physical property. It is measured using a refractometer.

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.

-

The prism of the refractometer is cleaned and a small sample of this compound is applied.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the controls are adjusted to bring the boundary line between the light and dark fields into sharp focus.

-

The boundary line is aligned with the center of the crosshairs.

-

The refractive index is read from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.

Chemical Properties and Applications

Synthesis

This compound can be synthesized through various methods, including the reduction of 3-methylcyclopentanone (B121447). Stereoselective synthesis methods are employed to obtain specific cis or trans isomers, which are often crucial for applications in medicinal chemistry. For instance, the reduction of 3-methylcyclopentanone with certain reducing agents can favor the formation of one diastereomer over the other.[7]

Reactions

As a secondary alcohol, this compound undergoes typical reactions of this functional group, such as:

-

Oxidation: Oxidation of this compound yields 3-methylcyclopentanone.

-

Esterification: Reaction with carboxylic acids or their derivatives forms the corresponding esters.

-

Dehydration: Acid-catalyzed dehydration leads to the formation of a mixture of alkenes, primarily 1-methylcyclopentene (B36725) and 3-methylcyclopentene.[9]

-

Substitution: The hydroxyl group can be replaced by a halogen through reaction with reagents like hydrogen halides or thionyl chloride.[10]

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclopentane ring serves as a scaffold in the design of various therapeutic agents. For example, derivatives of cyclic alcohols are used in the synthesis of carbocyclic nucleoside analogues, which have shown potential antiviral and anticancer activities.[7][11] The methyl group can also influence the physicochemical and pharmacokinetic properties of a drug molecule.[12]

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound. The tabulated data, along with the described experimental protocols and chemical characteristics, offer a solid foundation for researchers and professionals working with this compound. The understanding of its stereochemistry and reactivity is particularly important for its application in the synthesis of new chemical entities with potential therapeutic value.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 18729-48-1 [chemicalbook.com]

- 3. This compound, mixed isomers | C6H12O | CID 86785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. (±)-3-methyl cyclopentanol ,mixture of isomers, 18729-48-1 [thegoodscentscompany.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. (1R,3S)-3-methylcyclopentan-1-ol | C6H12O | CID 7788749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solved Dehydration of this compound yields a mixture | Chegg.com [chegg.com]

- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

3-Methylcyclopentanol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylcyclopentanol, a cyclic alcohol that serves as a versatile building block in organic synthesis. This document details its chemical identity, physicochemical properties, and a representative experimental protocol for its synthesis. A logical workflow for its preparation is also presented visually.

Core Chemical Information

CAS Number: 18729-48-1[1][2][3][4][5][6][7][8]

Molecular Formula: C₆H₁₂O[1][2][3][7][9][10][11][12]

Physicochemical Data

A summary of key quantitative data for this compound is presented in Table 1. This information is crucial for its application in experimental settings, particularly for reaction setup and purification procedures.

| Property | Value | Source(s) |

| Molecular Weight | 100.16 g/mol | [4][10][12] |

| Boiling Point | 149-150 °C | [12] |

| Density | 0.91 g/mL at 25 °C | [12] |

| Refractive Index (n²⁰/D) | 1.446 | [12] |

| Flash Point | 55 °C (131 °F) | [12] |

| Physical Form | Clear, colorless liquid | [1][13] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be effectively achieved through the reduction of 3-methylcyclopentanone (B121447). The following protocol is a representative method that can be adapted for laboratory-scale synthesis.

Diastereoselective Reduction of 3-Methylcyclopentanone

This procedure focuses on the reduction of the ketone precursor to the corresponding alcohol. The choice of reducing agent can influence the stereochemical outcome.

Materials:

-

3-methylcyclopentanone

-

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (B129727) or anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylcyclopentanone (1 equivalent) in a suitable solvent (e.g., methanol for NaBH₄ reduction).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride, 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the effervescence ceases.

-

Work-up: Remove the organic solvent under reduced pressure. Add water to the residue and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from its ketone precursor.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound, mixed isomers | C6H12O | CID 86785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cyclopentanol, 3-methyl- [webbook.nist.gov]

- 6. Cyclopentanol, 3-methyl- [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Cyclopentanol, 3-methyl- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 11. Give the expected product(s) of the reaction of trans-3-methylcyclopentan.. [askfilo.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomers of 3-methylcyclopentanol, a chiral alcohol with applications in organic synthesis and as a building block for complex molecules. Due to the presence of two stereocenters, this compound exists as four distinct stereoisomers. Understanding the spatial arrangement and physicochemical properties of each isomer is critical for applications in stereoselective synthesis and the development of stereochemically pure active pharmaceutical ingredients.

Stereoisomerism and Structure of this compound

This compound possesses two chiral centers at carbon 1 (C1), bearing the hydroxyl group, and carbon 3 (C3), bearing the methyl group. This leads to the existence of 22 = 4 possible stereoisomers. These isomers can be categorized into two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the hydroxyl and methyl groups on the cyclopentane (B165970) ring defines them as either cis or trans.

-

Cis Isomers: The hydroxyl and methyl groups are on the same side of the cyclopentane ring. The cis configuration exists as a pair of enantiomers: (1R,3S)-3-methylcyclopentanol and (1S,3R)-3-methylcyclopentanol.

-

Trans Isomers: The hydroxyl and methyl groups are on opposite sides of the cyclopentane ring. The trans configuration also exists as a pair of enantiomers: (1R,3R)-3-methylcyclopentanol and (1S,3S)-3-methylcyclopentanol.[1][2]

The relationship between these four stereoisomers is depicted in the diagram below.

References

Characterization of (1S,3R)-3-methylcyclopentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the chiral alcohol (1S,3R)-3-methylcyclopentan-1-ol. Due to the limited availability of experimental data for the enantiomerically pure compound, this guide leverages data from its corresponding racemic mixture, cis-3-methylcyclopentan-1-ol, and provides general protocols for the characterization of chiral alcohols.

Physicochemical and Spectroscopic Data

The enantiomer (1S,3R)-3-methylcyclopentan-1-ol is a component of the racemic mixture known as cis-3-methylcyclopentanol. The following tables summarize the available quantitative data. Spectroscopic data presented is for the mixture of isomers or the cis-isomer, as the spectra of enantiomers are identical.

Table 1: Physical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[1][2] |

| Molecular Weight | 100.16 g/mol | PubChem[1][2] |

| IUPAC Name | (cis)-(1S,3R)-3-methylcyclopentan-1-ol | PubChem[2] |

| CAS Number | 5631-24-3 (cis-isomer) | PubChem[2] |

| Exact Mass | 100.088815002 Da | PubChem[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |

| XLogP3-AA | 1.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

Table 2: Spectroscopic Data

| Technique | Data (for cis-3-methylcyclopentanol or mixture of isomers) | Source |

| ¹H NMR | Data available for the mixture of isomers. | SpectraBase[3] |

| ¹³C NMR | Data available for the cis-isomer. | SpectraBase[4] |

| Infrared (IR) | Gas-phase spectrum available for 3-methylcyclopentanol. | NIST WebBook[5][6] |

| Mass Spec (MS) | Electron Ionization (EI) spectrum available for this compound. | NIST WebBook[7] |

Note: Specific chemical shifts and peak assignments for NMR data can be accessed through the provided sources.

Synthesis and Optical Rotation

A crucial aspect of characterizing a chiral molecule is the determination of its specific optical rotation. A literature value for (3R)-3-methylcyclopentan-1-ol, which is stated to be predominantly the cis-isomer, reports a specific rotation of -6.1° (neat) . As enantiomers have equal and opposite optical rotations, the specific rotation of (1S,3R)-3-methylcyclopentan-1-ol is predicted to be +6.1° (neat) .

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of (1S,3R)-3-methylcyclopentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and stereochemistry.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified alcohol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

-

Data Analysis: Process the spectra to determine chemical shifts (ppm) and coupling constants (Hz). Compare the obtained spectra with reference data for cis- and trans-3-methylcyclopentanol to confirm the relative stereochemistry.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), as a solution in a suitable solvent (e.g., CCl₄), or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands, such as the broad O-H stretch of the alcohol group (around 3300-3500 cm⁻¹) and the C-H stretches of the cyclopentane (B165970) ring.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, typically Electron Ionization (EI) for this type of molecule.

-

Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern to gain structural information.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

Objective: To determine the enantiomeric excess (% ee) of a sample of (1S,3R)-3-methylcyclopentan-1-ol.

Methodology:

-

Derivatization (optional but recommended): To improve separation and peak shape, the alcohol can be derivatized to a less polar ester. A common procedure is acetylation:

-

In a vial, dissolve ~10 mg of the alcohol in 1 mL of dichloromethane.

-

Add acetic anhydride (B1165640) (2 equivalents) and a catalytic amount of a base (e.g., pyridine (B92270) or DMAP).

-

Stir the reaction at room temperature until complete (monitor by TLC).

-

Quench the reaction with water, extract the organic layer, dry it over anhydrous sodium sulfate, and prepare a dilute solution for GC analysis.

-

-

Instrumentation: A gas chromatograph equipped with a chiral stationary phase (CSP) column (e.g., a cyclodextrin-based column) and a Flame Ionization Detector (FID).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: Optimize a temperature ramp to achieve baseline separation of the enantiomers (e.g., start at 80 °C and ramp to 150 °C at 5 °C/min).

-

-

Data Analysis:

-

Inject a racemic standard to determine the retention times of the two enantiomers.

-

Inject the sample and integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of (1S,3R)-3-methylcyclopentan-1-ol.

Caption: Workflow for Synthesis and Characterization.

Caption: Chiral GC Analysis Workflow.

References

- 1. (1S,3R)-3-methylcyclohexan-1-ol | C7H14O | CID 229503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,3R)-3-methylcyclopentan-1-ol | C6H12O | CID 7784785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. (1S,3S)-3-Methylcyclopentan-1-ol | C6H12O | CID 7006447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentanol, 3-methyl-, cis- | C6H12O | CID 7784783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. trans-(1R,3S)-3-amino-1-methylcyclopentan-1-ol | C6H13NO | CID 89923831 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cis- and Trans-3-Methylcyclopentanol Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the cis- and trans-isomers of 3-methylcyclopentanol, offering valuable data and methodologies for scientists engaged in chemical research and pharmaceutical development. The stereoisomeric configuration of molecules can significantly influence their physical properties, reactivity, and biological activity, making a thorough understanding of each isomer essential.

Physicochemical and Spectroscopic Data Comparison

The distinct spatial arrangements of the methyl and hydroxyl groups in cis- and trans-3-methylcyclopentanol lead to differences in their physical and spectroscopic properties. While experimental data for the separated isomers is limited, a comparative summary has been compiled from various sources, including data for the isomeric mixture and computed properties for the individual stereoisomers.

Table 1: Physicochemical Properties of this compound Isomers

| Property | Cis-3-Methylcyclopentanol | Trans-3-Methylcyclopentanol | This compound (Mixture of Isomers) |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol [1][2] | 100.16 g/mol [3] | 100.16 g/mol [4][5] |

| CAS Number | 5631-24-3[1] | 5590-95-4[3][6] | 18729-48-1[4][5] |

| Boiling Point | Data not available | Data not available | 149-150 °C[5] |

| Density | Data not available | Data not available | 0.91 g/mL at 25 °C[5] |

| Refractive Index | Data not available | Data not available | n20/D 1.446[5] |

| Hydrogen Bond Donor Count | 1 (computed)[3] | 1 (computed)[3] | 1 (computed)[4] |

| Hydrogen Bond Acceptor Count | 1 (computed)[3] | 1 (computed)[3] | 1 (computed)[4] |

| LogP (o/w) | 1.2 (computed)[3] | 1.2 (computed)[3] | 1.2 (computed)[4] |

Table 2: Spectroscopic Data of this compound Isomers

| Spectroscopic Data | Cis-3-Methylcyclopentanol | Trans-3-Methylcyclopentanol | This compound (Mixture of Isomers) |

| ¹H NMR | Predicted shifts will differ from the trans isomer due to stereochemistry. | Predicted shifts will differ from the cis isomer due to stereochemistry. | Spectra available[4] |

| ¹³C NMR | Predicted shifts will differ from the trans isomer due to stereochemistry. | Predicted shifts will differ from the cis isomer due to stereochemistry. | Spectra available[4] |

| IR Spectrum | Characteristic O-H and C-O stretching bands expected. | Characteristic O-H and C-O stretching bands expected. | Data available[7] |

| Mass Spectrum | Expected fragmentation pattern for a C6 cyclic alcohol. | Expected fragmentation pattern for a C6 cyclic alcohol. | Data available[7] |

Experimental Protocols

Synthesis of this compound via Reduction of 3-Methylcyclopentanone (B121447)

This protocol details the synthesis of a mixture of cis- and trans-3-methylcyclopentanol from the corresponding ketone.

Materials:

-

3-Methylcyclopentanone

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (anhydrous)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-methylcyclopentanone in anhydrous methanol under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product, a mixture of cis- and trans-3-methylcyclopentanol.

Separation of Cis- and Trans-3-Methylcyclopentanol Isomers

The diastereomeric mixture of this compound can be separated using silica (B1680970) gel column chromatography.

Materials:

-

Crude mixture of this compound isomers

-

Silica gel (for column chromatography)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Standard chromatography column and accessories

-

Test tubes for fraction collection

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude this compound mixture in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane), gradually increasing the polarity (e.g., to 10-15% ethyl acetate in hexane).

-

Collect fractions in test tubes and monitor the separation by TLC.

-

Combine the fractions containing the pure isomers, as identified by TLC.

-

Evaporate the solvent from the combined fractions to yield the separated cis- and trans-3-methylcyclopentanol.

Characterization by NMR Spectroscopy

The structural and stereochemical differences between the cis- and trans-isomers can be elucidated using ¹H and ¹³C NMR spectroscopy.

Materials:

-

Separated cis- and trans-3-methylcyclopentanol samples

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a sample of each isomer by dissolving approximately 10-20 mg in 0.6-0.7 mL of CDCl₃ in an NMR tube.

-

Acquire ¹H NMR spectra for both samples. Key areas of interest for comparison will be the chemical shifts and coupling constants of the proton on the carbon bearing the hydroxyl group (C1-H) and the proton on the carbon with the methyl group (C3-H). The spatial relationship between these protons will result in different coupling constants for the cis and trans isomers.

-

Acquire proton-decoupled ¹³C NMR spectra for both samples. The chemical shifts of the carbon atoms, particularly C1, C2, C3, and C4, will differ between the two isomers due to the different steric environments.

-

Analyze the spectra to confirm the identity and purity of each isomer.

Visualizations

Caption: Experimental workflow for the synthesis, separation, and analysis of this compound isomers.

Biological Activity

While specific studies on the biological activities of cis- and trans-3-methylcyclopentanol are not extensively documented, related cyclic alcohols and their derivatives have been noted for their potential biological effects. Some research suggests that compounds containing a cyclopentanol (B49286) moiety may exhibit antimicrobial and antioxidant properties. However, further investigation is required to determine the specific activities of the this compound isomers and how their stereochemistry might influence these properties. The distinct three-dimensional structures of the cis and trans isomers could lead to different interactions with biological targets, a critical consideration in drug development.

References

- 1. Cyclopentanol, 3-methyl-, cis- | C6H12O | CID 7784783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,3S)-3-methylcyclopentan-1-ol | C6H12O | CID 7788749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S,3S)-3-Methylcyclopentan-1-ol | C6H12O | CID 7006447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, mixed isomers | C6H12O | CID 86785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Cyclopentanol, 3-methyl- [webbook.nist.gov]

3-Methylcyclopentanol: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Methylcyclopentanol. The following sections detail its chemical and physical properties, potential hazards, safe handling and storage procedures, emergency response protocols, and toxicological information. This guide is intended for professionals in research, scientific, and drug development fields who may handle this compound.

Chemical and Physical Properties

This compound is a flammable, colorless liquid. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 18729-48-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₂O | [2][3][4][5] |

| Molecular Weight | 100.16 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Boiling Point | 149-150 °C (at 760 mmHg) | [2][6] |

| Flash Point | 55 °C (131 °F) - closed cup | [1][2][4] |

| Density | 0.91 g/mL at 25 °C | [2][4][6] |

| Refractive Index | n20/D 1.446 | [2][4][6] |

| Synonyms | Cyclopentanol, 3-methyl- | [1][3] |

Hazard Identification and Classification

This compound is classified as a flammable liquid.[2][3][7] While extensive toxicological data is not available, it is known to cause eye and skin irritation, as well as respiratory and digestive tract irritation.[1] Ingestion of large amounts may lead to central nervous system depression.[1]

GHS Classification: Flammable liquids, Category 3.[2][3][7]

Hazard Statements:

Potential Health Effects:

-

Eye: May cause irritation, chemical conjunctivitis, and corneal damage.[1]

-

Skin: May cause irritation and dermatitis.[1]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. May cause central nervous system depression if large amounts are ingested.[1]

-

Inhalation: May cause respiratory tract irritation. Vapors may cause dizziness or suffocation.[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling

-

Wash thoroughly after handling.[1]

-

Use only in a well-ventilated area.[1]

-

Ground and bond containers when transferring material to prevent static discharge.[1][7]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

Storage

-

Store in a tightly closed container.[1]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE | Specification | Reference(s) |

| Eye/Face Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Nitrile rubber gloves are a suitable option for incidental contact. For direct or prolonged contact, thicker, chemical-resistant gloves should be used. Wear appropriate protective clothing to prevent skin exposure. | [1][9][10][11][12] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. A type ABEK (EN14387) respirator filter is recommended. | [1][2] |

Emergency Procedures and First Aid

First Aid Measures

| Exposure | First Aid Procedure | Reference(s) |

| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [1] |

| Skin | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [1] |

| Ingestion | Get medical aid immediately. Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. | [1] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam. Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[1]

-

Firefighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. Vapors are heavier than air and may travel to a source of ignition and flash back.[1]

Accidental Release Measures

-

Spill/Leak Procedures: Remove all sources of ignition.[1]

-

Use a spark-proof tool.[1]

-

Provide ventilation.[1]

-

Absorb the spill with an inert, non-combustible material such as earth, sand, or vermiculite. Do not use combustible materials like sawdust.[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][8] No specific LD50 or LC50 data is readily available in the public domain.[8] However, it is known to be an irritant and may cause central nervous system depression upon ingestion of large quantities.[1]

Experimental Protocols

While specific experimental data for this compound is limited, standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD) are used to determine the safety of chemical substances. These protocols provide a framework for assessing toxicity and other hazards.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to estimate the acute oral toxicity of a substance.

-

Principle: The substance is administered orally to a group of animals (typically three females) at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[13] The outcome (mortality or survival) determines the dose for the next step.[13]

-

Procedure:

-

A starting dose is selected based on available information about the substance.

-

The substance is administered to three animals.

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

If no mortality occurs, the next higher dose level is used in a new group of three animals.

-

If mortality occurs, the next lower dose level is used.

-

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[13]

Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline describes procedures for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to the skin of an animal (typically a rabbit) for a defined period.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

The test substance is applied to a small patch of skin and covered with a gauze patch.

-

The patch is left in place for a specified duration (e.g., 4 hours).

-

After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified as an irritant or corrosive based on these scores.

Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause serious eye damage.

-

Principle: The test substance is instilled into the eye of an animal (typically a rabbit).

-

Procedure:

-

A single dose of the test substance is applied to one eye of the animal. The other eye serves as a control.

-

The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling, and corneal opacity, at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

-

Endpoint: The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Visualizations

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

Caption: Workflow for Safe Handling of this compound.

Caption: Emergency Response Decision Tree for this compound Incidents.

References

- 1. oecd.org [oecd.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. This compound, mixture of isomers 99 18729-48-1 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Glove Selection Guidelines | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 10. envirosafetyproducts.com [envirosafetyproducts.com]

- 11. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

3-Methylcyclopentanol: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and natural occurrence of 3-Methylcyclopentanol, a cyclic alcohol that has been identified as a volatile constituent in various plant species. While the precise historical details of its initial discovery remain to be fully elucidated, its presence in the essential oils and extracts of several plants is well-documented. This guide summarizes its known natural sources, presents available quantitative data, and outlines detailed experimental protocols for its isolation and identification from these matrices. Furthermore, this document includes visualizations of experimental workflows to aid in the practical application of the described methodologies.

Introduction

This compound (C₆H₁₂O) is a cyclic alcohol that exists as a volatile organic compound. Its presence in nature contributes to the characteristic aroma profiles of various plants. While not one of the most abundant or extensively studied natural products, its identification in several essential oils and plant extracts warrants a consolidated technical overview for researchers in the fields of natural product chemistry, flavor and fragrance science, and drug discovery. This guide aims to provide a detailed summary of the current knowledge regarding the discovery and natural occurrence of this compound.

Discovery

The exact historical details surrounding the initial discovery and synthesis of this compound are not well-documented in readily available scientific literature. It is likely that its synthesis was achieved through classical organic chemistry reactions before its identification as a natural product. The first reports of its presence in nature appear to have emerged with the advent of advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex volatile mixtures from plant sources.

Natural Occurrence

This compound has been identified as a constituent of the essential oils and extracts of several plant species. Its presence is often as a minor component of a complex mixture of volatile compounds. The following table summarizes the known natural sources of this compound.

| Plant Species | Family | Plant Part | Reference(s) |

| Allium tuberosum Rottl. ex Spreng (Chinese chives) | Amaryllidaceae | - | [1] |

| Camellia sinensis (L.) Kuntze (Tea) | Theaceae | Leaves | |

| Polianthes tuberosa L. | Asparagaceae | Flowers | [1] |

| Litsea cubeba (Lour.) Pers. | Lauraceae | Essential Oil | [1] |

| Mentha pulegium L. (Pennyroyal) | Lamiaceae | Essential Oil | [1] |

Table 1: Natural Sources of this compound

Currently, there is a lack of specific quantitative data in the cited literature regarding the concentration of this compound in these natural sources. Most studies focus on the major volatile components, and this compound is typically listed as a minor constituent without a specific percentage or concentration. One study on Chinese chives identified it as a primary chemical component in the crude hexane (B92381) extract, alongside phenol.[1]

Experimental Protocols

The isolation and identification of this compound from natural sources primarily involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis. The following protocols are generalized methodologies based on common practices for the analysis of essential oils and plant volatiles.

Isolation of Volatile Compounds

4.1.1. Steam Distillation (for Essential Oils from Mentha pulegium and Litsea cubeba)

-

Objective: To isolate the essential oil from the plant material.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Fresh or dried aerial parts of the plant (e.g., 100 g) are placed in a round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).

-

The flask is connected to a Clevenger-type apparatus and heated to boiling.

-

The steam and volatile compounds are condensed and collected in the graduated tube of the Clevenger apparatus.

-

The distillation is carried out for a set period (e.g., 3 hours) until no more oil is collected.

-

The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.

-

The oil is stored in a sealed vial at 4°C until analysis.

-

4.1.2. Solvent Extraction (for extracts from Polianthes tuberosa and Allium tuberosum)

-

Objective: To extract volatile and semi-volatile compounds from the plant material.

-

Apparatus: Soxhlet extractor or maceration setup, rotary evaporator.

-

Procedure (Soxhlet):

-

Dried and powdered plant material (e.g., 50 g) is placed in a thimble in a Soxhlet extractor.

-

The extractor is fitted with a flask containing a suitable solvent (e.g., hexane, dichloromethane) and a condenser.

-

The solvent is heated to reflux, and the extraction is carried out for several hours (e.g., 6-8 hours).

-

After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Procedure (Maceration):

-

Powdered plant material is soaked in a selected solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

The mixture is then filtered, and the solvent is evaporated to obtain the crude extract.

-

4.1.3. Headspace Solid-Phase Microextraction (HS-SPME) (for volatiles from Tea)

-

Objective: To sample volatile compounds from the headspace of the plant material.

-

Apparatus: SPME fiber assembly, vials with septa, heating block.

-

Procedure:

-

A weighed amount of the sample (e.g., 1-2 g of ground tea leaves) is placed in a sealed vial.

-

The vial is heated to a specific temperature (e.g., 60-80°C) for a set time to allow volatiles to equilibrate in the headspace.

-

An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

The fiber is then withdrawn and immediately inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

-

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate, identify, and quantify the components of the isolated volatile mixture.

-

Apparatus: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Typical GC-MS Conditions:

-

Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50-60°C, hold for 2-5 min.

-

Ramp: Increase to 240-280°C at a rate of 3-5°C/min.

-

Final hold: 5-10 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

-

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification:

-

External Standard Method: A calibration curve is prepared by injecting known concentrations of a pure this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

Internal Standard Method: A known amount of an internal standard (a compound not present in the sample) is added to both the sample and the calibration standards. The ratio of the peak area of this compound to the peak area of the internal standard is used for quantification. This method corrects for variations in injection volume and instrument response.

-

Signaling Pathways and Biological Activities

Currently, there is no information available in the scientific literature regarding any specific signaling pathways in which this compound is involved. While some reports suggest that plant extracts containing this compound exhibit antimicrobial and antioxidant activities, the direct contribution of this specific compound to these effects has not been definitively established.[1]

Visualizations

The following diagrams illustrate the general workflows for the isolation and analysis of this compound from natural sources.

Caption: Workflow for Steam Distillation.

Caption: Workflow for Solvent Extraction.

Caption: Workflow for HS-SPME.

Conclusion

This compound is a naturally occurring cyclic alcohol found in a variety of plant species. While its initial discovery is not clearly documented, modern analytical techniques have enabled its identification in several essential oils and plant extracts. This technical guide provides a summary of its known natural sources and outlines the standard experimental procedures for its isolation and analysis. Further research is needed to determine the quantitative distribution of this compound in nature and to explore its potential biological activities and involvement in any signaling pathways. The methodologies and workflows presented here offer a foundation for researchers to build upon in their future investigations of this and other volatile natural products.

References

Spectroscopic Data of 3-Methylcyclopentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylcyclopentanol, a key organic compound with applications in various scientific domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control. The data presented corresponds to a mixture of the cis and trans isomers of this compound, reflecting the form in which this compound is often encountered in laboratory settings.

Spectroscopic Data Summary

The spectroscopic data for the isomeric mixture of this compound is summarized in the tables below. This information has been compiled from various spectral databases to provide a consolidated and easy-to-reference resource.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of the this compound isomer mixture displays a series of signals corresponding to the different proton environments in the cis and trans forms. The complexity of the spectrum is a direct result of the presence of these two stereoisomers.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Multiplet | 1H | CH-OH |

| ~2.0 - 1.2 | Multiplet | 8H | Cyclopentyl CH and CH₂ |

| ~1.0 | Doublet | 3H | CH₃ |

| ~1.6 | Singlet (broad) | 1H | OH |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The broad singlet for the hydroxyl proton is characteristic and its chemical shift is highly dependent on factors such as solvent, concentration, and temperature.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum provides distinct signals for each carbon atom in the two isomers. The presence of more than the expected six signals for a single isomer confirms the presence of a mixture.

| Chemical Shift (δ) ppm | Assignment |

| ~73 | CH-OH |

| ~42 | CH₂ |

| ~35 | CH-CH₃ |

| ~33 | CH₂ |

| ~30 | CH₂ |

| ~21 | CH₃ |

Note: The assignments are based on typical chemical shifts for similar structures. The exact chemical shifts for the cis and trans isomers will differ slightly, leading to a cluster of peaks for some carbon environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2950 | Strong | C-H stretch (sp³ hybridized) |

| ~1450 | Medium | C-H bend |

| ~1050 | Strong | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained through electron ionization (EI), shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 100 | ~5 | [M]⁺ (Molecular Ion) |

| 85 | ~40 | [M - CH₃]⁺ |

| 82 | ~60 | [M - H₂O]⁺ |

| 71 | ~100 | [M - C₂H₅]⁺ or [C₅H₉]⁺ |

| 57 | ~95 | [C₄H₉]⁺ |

| 43 | ~80 | [C₃H₇]⁺ |

Note: The fragmentation pattern is consistent with that of a secondary alcohol. The base peak at m/z 71 is a stable carbocation formed after initial fragmentation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

-

A 5-10 mg sample of this compound (as a mixture of isomers) is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Experiment: A standard one-dimensional proton NMR experiment is performed.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Pulse width: 30-45 degrees

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

-

Experiment: A standard one-dimensional proton-decoupled carbon-13 NMR experiment.

-

Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2 seconds

-

Infrared (IR) Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Neat Liquid):

-

A single drop of the neat this compound liquid is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin liquid film.

-

-

Data Acquisition:

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Sample Introduction:

-

If using GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.

-

The this compound isomers are separated by the GC column and then introduced into the mass spectrometer.

-

-

Ionization and Analysis:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detection Range: m/z 40-200.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Thermodynamic Properties of 3-Methylcyclopentanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cis- and trans-3-methylcyclopentanol. Due to a scarcity of direct experimental data for the individual isomers, this guide synthesizes available information for the mixed isomers, presents data from analogous compounds for comparative context, details the standard experimental methodologies for determining these properties, and discusses computational approaches for their estimation.

Introduction to 3-Methylcyclopentanol Isomers

This compound (C₆H₁₂O) is a cyclic alcohol existing as two diastereomers: cis-3-methylcyclopentanol and trans-3-methylcyclopentanol. The spatial arrangement of the methyl and hydroxyl groups relative to the cyclopentane (B165970) ring defines the isomer and significantly influences its physical and thermodynamic properties. These compounds serve as important chiral building blocks in organic synthesis, including the development of novel therapeutic agents. A thorough understanding of their thermodynamic properties is crucial for reaction engineering, process design, and predicting their behavior in various chemical and biological systems.

Physicochemical Properties

| Property | Value (for mixed isomers) | Reference |

| Molecular Formula | C₆H₁₂O | [NIST] |

| Molecular Weight | 100.16 g/mol | [NIST] |

| CAS Number | 18729-48-1 | [NIST] |

| Boiling Point | 149-150 °C (at 1 atm) | Sigma-Aldrich |

| Density | 0.91 g/mL (at 25 °C) | Sigma-Aldrich |

| Refractive Index | n20/D 1.446 | Sigma-Aldrich |

Note: The provided data pertains to a mixture of cis and trans isomers. Properties such as boiling point and density are expected to differ slightly between the individual isomers due to differences in intermolecular forces arising from their distinct molecular geometries.

Thermodynamic Data (Estimated and Comparative)

Direct experimental values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) of the individual this compound isomers are not well-documented. In such cases, these values are often estimated using computational methods or group additivity principles. For context, experimental data for the analogous 3-methylcyclohexanol (B165635) isomers are presented below.

Table 3.1: Thermodynamic Data for Analogous 3-Methylcyclohexanol Isomers

| Isomer | ΔfH° (liquid) (kJ/mol) | Reference |

| cis-3-Methylcyclohexanol | -345.2 ± 1.3 | NIST |

| trans-3-Methylcyclohexanol | Not Available |

The availability of data for cyclohexanol (B46403) derivatives highlights the type of information that is critical for a complete thermodynamic characterization.

3.1. Benson Group Additivity for Enthalpy of Formation Estimation

Benson's Group Additivity method is a widely used technique to estimate the standard enthalpy of formation in the gas phase.[1][2] The molecule is dissected into a collection of functional groups, and the sum of the group values, along with corrections for ring strain and non-nearest neighbor interactions, provides an estimate of the total enthalpy of formation.

To estimate the gas-phase ΔfH° for cis- and trans-3-methylcyclopentanol, the following steps would be taken:

-

Identify all constituent groups: This would include groups such as C-(C)₂(H)₂, C-(C)(H)₃, C-(C)(O)(H), and O-(C)(H).

-

Sum the group additivity values (GAVs): These values are empirically determined from experimental data of a wide range of compounds.

-

Apply ring strain correction: A significant correction for the five-membered cyclopentane ring is necessary.

-

Apply cis/trans correction: A specific correction term would be applied to account for the stereochemical difference between the two isomers.

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies that would be employed to determine the thermodynamic properties of the this compound isomers.

4.1. Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[3]

Experimental Protocol: Bomb Calorimetry

-

A precisely weighed sample of the liquid this compound isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

The sample is ignited electrically, leading to complete combustion.

-

The temperature of the water is monitored, and the maximum temperature reached is recorded.

-

The heat released by the combustion reaction is calculated from the temperature rise of the water and the heat capacity of the calorimeter system.

-

The standard enthalpy of combustion is then calculated on a molar basis.

-

The standard enthalpy of formation is determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

4.2. Determination of Heat Capacity and Phase Transitions

Adiabatic calorimetry and Differential Scanning Calorimetry (DSC) are the primary techniques for measuring heat capacity and the thermodynamic properties of phase transitions.

Experimental Protocol: Adiabatic Calorimetry Adiabatic calorimetry is a highly accurate method for determining heat capacity as a function of temperature.[4][5]

-

The sample is placed in a calorimeter vessel that is thermally isolated from the surroundings by a vacuum and an adiabatic shield.

-

A known quantity of electrical energy is supplied to the sample, causing a small increase in its temperature.

-

The temperature of the adiabatic shield is controlled to match the temperature of the sample, minimizing heat loss.

-

The heat capacity is calculated from the amount of energy supplied and the resulting temperature change.

-

By performing these measurements over a range of temperatures, the heat capacity curve can be constructed.

Experimental Protocol: Differential Scanning Calorimetry (DSC) DSC is a versatile technique used to measure heat capacity and the enthalpy of phase transitions (e.g., melting and boiling).[6][7]

-

A small, weighed sample of the this compound isomer is placed in a sample pan, and an empty pan is used as a reference.

-

The sample and reference pans are heated or cooled at a constant rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

For heat capacity measurement, this differential heat flow is directly proportional to the sample's heat capacity.

-

During a phase transition (e.g., melting), an endothermic peak is observed. The area under this peak is proportional to the enthalpy of fusion, and the onset of the peak corresponds to the melting temperature.

4.3. Determination of Standard Molar Entropy

The absolute entropy of a substance at a standard temperature (e.g., 298.15 K) is determined by integrating heat capacity data from near absolute zero.[8]

-

The heat capacity of the solid isomer is measured using adiabatic calorimetry from a very low temperature (e.g., near 0 K) up to its melting point.

-

The entropy at low temperatures is often extrapolated to 0 K using the Debye T³ law.

-

The entropy change during heating of the solid is calculated by integrating (Cp,solid / T) dT.

-

The entropy of fusion is calculated as ΔH_fusion / T_melting.

-

The heat capacity of the liquid is measured from the melting point up to the desired temperature (e.g., 298.15 K).

-

The entropy change during heating of the liquid is calculated by integrating (Cp,liquid / T) dT.

-

The standard molar entropy (S°) is the sum of all these entropy contributions.

Conclusion

While direct experimental thermodynamic data for the individual isomers of this compound are lacking in the current literature, this guide outlines the established methodologies for their determination. For researchers and professionals in drug development, where precise thermodynamic data is essential, the experimental protocols described herein—bomb calorimetry for enthalpy of formation, and adiabatic and differential scanning calorimetry for heat capacity and phase transitions—provide a clear path forward for obtaining these critical values. In the absence of experimental data, computational methods such as Benson's Group Additivity offer a reliable means of estimation. Further experimental investigation into the thermodynamic properties of these versatile isomers is highly encouraged to support their application in advanced chemical synthesis and materials science.

References

- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 3. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 4. srd.nist.gov [srd.nist.gov]

- 5. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 3-Methylcyclopentanol from 3-Methylcyclopentanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methylcyclopentanol via the reduction of 3-methylcyclopentanone (B121447). The methodologies outlined below cover common reduction techniques, including the use of sodium borohydride (B1222165) and a more stereoselective reagent, L-Selectride®, as well as catalytic hydrogenation. These protocols are intended to serve as a comprehensive guide for laboratory synthesis, offering insights into reaction setup, execution, and product analysis.

Introduction

The reduction of cyclic ketones, such as 3-methylcyclopentanone, is a fundamental transformation in organic synthesis, yielding valuable cyclic alcohol products. The resulting this compound, which exists as a mixture of cis and trans diastereomers, is a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and natural products. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective synthesis of the desired diastereomer. This note details procedures for both non-selective and stereoselective reductions and provides methods for the characterization of the resulting products.

Data Presentation: Comparison of Reduction Methods

The selection of the reducing agent and reaction conditions plays a crucial role in the yield and diastereoselectivity of the reduction of 3-methylcyclopentanone. The following table summarizes the expected outcomes for different reduction methods.

| Reducing Agent/Method | Solvent | Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio (cis:trans) | Notes |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) | 0 to 25 | >95 | Low diastereoselectivity, typically approaching 1:1.[1] | A mild and cost-effective reagent, suitable for general-purpose reduction where stereoselectivity is not critical.[2] |

| L-Selectride® | Tetrahydrofuran (THF) | -78 | ~90 | >95:5 (favoring cis) | A sterically hindered reducing agent that provides high diastereoselectivity for the cis isomer through attack from the less hindered face of the ketone.[3] |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol (B145695)/Methanol | Room Temperature | High | Variable, often favors the more stable trans isomer. | A clean and effective method, though it may require specialized equipment for handling hydrogen gas. |

Experimental Protocols

Protocol 1: Reduction of 3-Methylcyclopentanone using Sodium Borohydride

This protocol describes a general and efficient method for the reduction of 3-methylcyclopentanone using the mild reducing agent, sodium borohydride.

Materials:

-

3-methylcyclopentanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

-

In a round-bottom flask, dissolve 3-methylcyclopentanone in methanol.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.[2]

-

Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in portions.[2]

-

Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

-

Filter the solution and concentrate it under reduced pressure to yield the crude this compound.

-

The product can be purified by flash column chromatography to separate the diastereomers if desired.[2]

Protocol 2: Diastereoselective Reduction of 3-Methylcyclopentanone using L-Selectride®

This protocol is designed to maximize the formation of the cis-3-methylcyclopentanol diastereomer using the sterically hindered reducing agent, L-Selectride®.

Materials:

-

3-methylcyclopentanone

-

Anhydrous Tetrahydrofuran (THF)

-

L-Selectride® (1.0 M solution in THF)

-

Water

-

1 M Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and dry ice/acetone bath

Procedure:

-

Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[3]

-

In a round-bottom flask, dissolve 3-methylcyclopentanone in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.[3]

-

Slowly add L-Selectride® (1.2 equivalents) to the cooled solution via a dropping funnel over 30 minutes.[2]

-

Stir the reaction mixture at -78 °C for 3 hours.[2]

-

Monitor the reaction progress by TLC.

-

Carefully quench the reaction at -78 °C by the slow, sequential addition of water, 1 M NaOH solution, and 30% H₂O₂ solution.[3]

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the product by flash column chromatography to isolate the desired cis-3-methylcyclopentanol.[3]

Protocol 3: Reduction of 3-Methylcyclopentanone via Catalytic Hydrogenation

This protocol provides a general procedure for the reduction of 3-methylcyclopentanone using catalytic hydrogenation.

Materials:

-

3-methylcyclopentanone

-

Ethanol or Methanol

-

Palladium on carbon (Pd-C, 10%)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

Procedure:

-

In a suitable hydrogenation flask, dissolve 3-methylcyclopentanone in ethanol or methanol.

-

Carefully add a catalytic amount of 10% Pd-C to the solution.

-